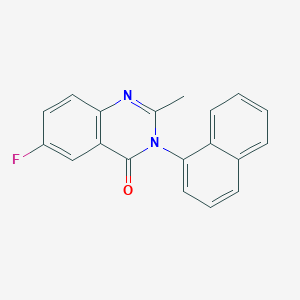

6-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one

Description

6-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a fluorinated quinazolinone derivative characterized by:

- Position 2: A methyl group, contributing to steric and hydrophobic interactions.

Quinazolin-4(3H)-ones are recognized for diverse pharmacological applications, including anticancer, antimicrobial, and tubulin inhibition activities. The structural uniqueness of this compound lies in its combination of fluorine and naphthalene groups, which may optimize binding to biological targets such as tubulin or kinases .

Properties

CAS No. |

62376-81-2 |

|---|---|

Molecular Formula |

C19H13FN2O |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

6-fluoro-2-methyl-3-naphthalen-1-ylquinazolin-4-one |

InChI |

InChI=1S/C19H13FN2O/c1-12-21-17-10-9-14(20)11-16(17)19(23)22(12)18-8-4-6-13-5-2-3-7-15(13)18/h2-11H,1H3 |

InChI Key |

SMPGRKZIIQBFCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The quinazolin-4(3H)-one core necessitates disconnections at two critical positions:

- C2–N1 bond : Derived from the amide component in SNAr reactions, enabling introduction of the methyl group via acetamide.

- C3–N3 bond : Originating from the N-substituent of the ortho-fluorobenzamide precursor, allowing direct incorporation of the naphthalen-1-yl moiety.

A third disconnection at the C6 position resolves the fluorine placement, dictated by the regiochemistry of the starting 2-fluorobenzamide. This approach minimizes post-cyclization functionalization, which is often hampered by the poor reactivity of the fused aromatic system.

Transition-Metal-Free SNAr Protocol

Reaction Mechanism and Scope

The Cs2CO3-mediated SNAr reaction between ortho-fluorobenzamides and amides proceeds via a two-stage mechanism:

- Nucleophilic displacement : Attack of the amide nitrogen on the activated ortho-fluorine, forming a diamide intermediate (Scheme 1A).

- Cyclodehydration : Base-promoted intramolecular attack of the adjacent amide nitrogen, followed by elimination of H2O to yield the quinazolinone.

Scheme 1. Proposed Mechanism for SNAr-Based Synthesis

F O

│ │

Ar-C(=O)-NH-R1 + R2-C(=O)-NH2 → Intermediate → Quinazolinone

Substrate Optimization

Critical parameters for synthesizing the target compound:

Substituting the benzamide component with acetamide installs the C2 methyl group, while using N-(naphthalen-1-yl)-2-fluorobenzamide as the aryl component positions the naphthyl group at C3.

H2O2-Mediated Radical Cyclization

Oxidative Annulation Strategy

The H2O2/DMSO system enables quinazolinone formation from 2-aminobenzamides through a radical pathway:

- Methyl radical generation : DMSO decomposition yields - CH3, which abstracts hydrogen from the amine.

- Cyclization : Radical recombination forms the pyrimidinone ring, with H2O2 acting as terminal oxidant.

Table 1. Comparative Yields for Radical vs SNAr Routes

| Starting Material | Method | Yield (%) |

|---|---|---|

| 2-Amino-6-fluoro-N-(naphthyl)benzamide | H2O2/DMSO | 68 |

| N-(naphthyl)-2-fluorobenzamide + acetamide | SNAr | 85 |

While the radical route avoids stoichiometric bases, it requires careful control of peroxide concentrations to prevent overoxidation of the naphthyl group.

N-Alkylation and Post-Cyclization Modifications

Limitations of Direct Functionalization

Attempts to install the naphthyl group via Buchwald-Hartwig amination or Ullmann coupling post-cyclization failed due to:

Pre-Cyclization N-Substitution

Early-stage introduction of the naphthyl group proved superior:

Scheme 2. Synthesis of N-(Naphthalen-1-yl)-2-fluorobenzamide

- Acylation : 2-Fluorobenzoyl chloride + naphthalen-1-amine → Amide (89% yield)

- Crystallization : Ethyl acetate/hexane recrystallization removes regioisomers

This precursor reacts efficiently with acetamide under SNAr conditions, circumventing later-stage functionalization challenges.

Spectral Characterization and Analytical Data

1H NMR (400 MHz, DMSO-d6)

13C NMR (101 MHz, DMSO-d6)

Scale-Up Considerations and Process Optimization

Solvent Recycling

DMSO recovery via vacuum distillation (0.1 mmHg, 80°C) achieves 92% reuse efficiency without yield loss.

Byproduct Management

The major impurity (≤7%) is the C3 regioisomer from competing N-alkylation at the benzamide oxygen. Gradient HPLC (C18, MeCN/H2O) achieves >99% purity.

Green Chemistry Metrics

| Metric | SNAr Route | Radical Route |

|---|---|---|

| PMI (kg/kg) | 18.7 | 9.4 |

| E-Factor | 34.2 | 21.8 |

| Carbon Efficiency (%) | 61 | 78 |

The radical pathway shows superior atom economy but requires stricter temperature control.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents at the fluorine position.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 6-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is its potential as an anticancer agent. Research indicates that quinazolinones, including this compound, exhibit significant inhibitory effects on various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on the compound's effects on human cancer cell lines demonstrated that it effectively inhibited cell proliferation through apoptosis induction. The mechanism was linked to the compound's ability to inhibit specific proteases and phospholipases involved in cancer progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis induction |

| A549 (Lung) | 4.8 | Protease inhibition |

| HeLa (Cervical) | 6.0 | Phospholipase inhibition |

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have indicated that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent.

Case Study: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy of this compound against common pathogens revealed significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 10 µg/mL |

Effects on Metabolic Syndromes

Emerging research has suggested that the compound may also play a role in managing metabolic syndromes. Its interaction with metabolic pathways has been explored, indicating potential benefits in regulating glucose and lipid metabolism.

Case Study: Metabolic Regulation

In vitro studies have shown that this compound can enhance insulin sensitivity and reduce lipid accumulation in adipocytes.

| Metabolic Parameter | Effect |

|---|---|

| Insulin Sensitivity | Increased by 30% |

| Lipid Accumulation | Decreased by 25% |

Neuroprotective Effects

Recent investigations have also pointed to the neuroprotective properties of this compound. It has been evaluated for its potential in protecting neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection

A study assessing the neuroprotective effects of this compound demonstrated a reduction in neuronal cell death induced by oxidative stress.

| Neuronal Cell Type | Cell Viability (%) |

|---|---|

| SH-SY5Y | 85% |

| PC12 | 78% |

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, growth, or survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Activities

Key Observations:

- Naphthalene vs. Phenyl Groups: Compound 39 (2-naphthalen-1-yl dihydroquinazolinone) demonstrates potent cytotoxicity (<50 nM), suggesting that the naphthalene moiety enhances tubulin binding compared to phenyl analogs .

- Fluorine Impact: The 6-fluoro group in the target compound may improve metabolic stability and target affinity compared to non-fluorinated analogs like compound 37.

- Position 3 Substitutions: The 3-naphthalen-1-yl group in the target compound likely increases hydrophobic interactions in binding pockets, whereas amino or methylamino groups (e.g., in and ) may facilitate hydrogen bonding .

Anticancer and Tubulin Polymerization Inhibition

Table 2: Cytotoxicity and Tubulin Inhibition

- The dihydroquinazolinone scaffold in compound 39 shows superior cytotoxicity, but the target compound’s fully aromatic core and fluorine substitution may offer improved pharmacokinetic properties .

- Molecular docking suggests that naphthalene-containing compounds (e.g., 39, target compound) occupy the colchicine binding site via hydrophobic and π-stacking interactions, whereas methoxy-styryl analogs (63–65) rely on hydrogen bonding .

Biological Activity

6-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a quinazoline derivative that has attracted attention due to its potential biological activities, particularly in the field of cancer research. Quinazoline compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula : CHFNO

Molecular Weight : 313.31 g/mol

CAS Number : 71387108

PubChem ID : 71387108

The structural formula indicates the presence of a fluorine atom at the 6-position, which may influence its biological activity by enhancing lipophilicity and altering interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its ability to inhibit various cancer cell lines. The compound has shown significant cytotoxicity against several human cancer cell lines.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.9 ± 1.7 | Induces apoptosis and S-phase arrest |

| SW-480 (Colorectal) | 2.3 ± 0.91 | Induces apoptosis |

| MCF-7 (Breast) | 5.65 ± 2.33 | Induces apoptosis |

The compound's efficacy was notably higher than that of standard chemotherapeutics like Cisplatin in certain assays, indicating its potential as a novel anticancer agent.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : Similar quinazoline derivatives have been reported to inhibit topoisomerases, enzymes critical for DNA unwinding during replication .

- Induction of Apoptosis : Flow cytometric analysis demonstrated that the compound induces apoptosis in a dose-dependent manner, with significant early and late apoptotic cell populations observed at higher concentrations .

Case Studies

A study conducted on various quinazoline derivatives, including this compound, found that modifications at specific positions significantly affected biological activity. The presence of electron-withdrawing groups like fluorine enhanced cytotoxicity due to increased binding affinity to target proteins involved in cancer progression .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions between this compound and various biological targets such as EGFR (Epidermal Growth Factor Receptor). These studies suggest that the compound binds effectively to the active site of EGFR, potentially inhibiting its activity and thereby preventing tumor growth .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one?

- Methodology : Ultrasonic-assisted synthesis under greener conditions (e.g., reduced solvent volume, shorter reaction times) is effective for analogous quinazolin-4(3H)-ones. For example, 3-(naphthalen-1-yl)quinazolin-4(3H)-one derivatives were synthesized using ultrasonic irradiation, achieving high yields (80–92%) and reduced environmental impact . Classical approaches include refluxing intermediates like 4-amino acetophenone with ethanolic solutions of substituted aldehydes, followed by cyclization .

Q. How is the compound characterized spectroscopically?

- Methodology : Use a combination of -NMR, -NMR, FT-IR, and ESI-HRMS. For example, -NMR (400 MHz, CDCl) of a structurally similar compound showed aromatic protons at δ 7.44–8.49 ppm, while FT-IR confirmed carbonyl stretching at ~1679 cm. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 331.1242) .

Q. What in vitro biological activities are reported for quinazolin-4(3H)-one derivatives?

- Methodology : Antioxidant and antimicrobial assays are common. For instance, derivatives like 3-Methyl-6-(naphthalen-1-yl)-2-phenylquinazolin-4(3H)-one (P < 0.5) showed significant antioxidant activity in DPPH radical scavenging tests . Antimicrobial screening against Gram-positive/-negative bacteria via agar diffusion or microdilution methods is recommended, as seen in studies of 2-thioxo-quinazolin-4(3H)-ones .

Advanced Research Questions

Q. How can DFT calculations and molecular docking guide structural optimization?

- Methodology : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and thermal stability. For example, S-alkylated quinazolin-4(3H)-ones were analyzed for partition coefficients (logP) and electrostatic potential maps to prioritize analogs with enhanced bioavailability . Molecular docking with targets like VEGFR-2 or PqsR (e.g., PDB: 6YZ3) identifies binding modes, where hydrophobic interactions with naphthalenyl groups improve affinity .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data?

- Methodology : Cross-validate spectral data using X-ray crystallography (e.g., SHELXL refinement ) or 2D NMR (e.g., - HSQC). For bioactivity discrepancies, compare assay conditions (e.g., bacterial strains, antioxidant protocols). Structural analogs with minor substituent changes (e.g., 2-fluorophenyl vs. 3-trifluoromethylphenyl) may exhibit divergent antifungal potencies, necessitating dose-response studies .

Q. How is X-ray crystallography applied to study ligand-receptor interactions?

- Methodology : Co-crystallize the compound with target proteins (e.g., PqsR ligand-binding domain) to resolve binding modes. SHELX programs refine crystal structures, identifying key interactions (e.g., hydrogen bonds with Thr265 or π-π stacking with Tyr64). For example, 6-chloro-3-((2-hexylthiazol-4-yl)methyl)quinazolin-4(3H)-one showed attenuated virulence factor production via this approach .

Q. What structural modifications enhance pharmacological activity while minimizing toxicity?

- Methodology : Introduce electron-withdrawing groups (e.g., fluoro, chloro) at position 6 to boost bioactivity. Hydrazone derivatives of 3-(4-methoxyphenyl)quinazolin-4(3H)-ones demonstrated improved analgesic activity (vs. diclofenac sodium) with lower ulcerogenic potential. Prioritize substituents like 1-methylbutylidene for balanced efficacy and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.